molecular formula C14H16O3 B12740767 2H-1-Benzopyran-2-one, 4,7-dimethyl-6-hydroxy-3-propyl- CAS No. 111052-52-9

2H-1-Benzopyran-2-one, 4,7-dimethyl-6-hydroxy-3-propyl-

Cat. No.: B12740767
CAS No.: 111052-52-9
M. Wt: 232.27 g/mol
InChI Key: OJEGAGRJJYFNPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2H-1-Benzopyran-2-one, 4,7-dimethyl-6-hydroxy-3-propyl- is a derivative of benzopyran, a class of organic compounds known for their diverse biological activities. This compound is characterized by its unique structure, which includes a benzopyran core with specific substitutions at the 4, 6, and 7 positions. These modifications can significantly influence the compound’s chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran-2-one, 4,7-dimethyl-6-hydroxy-3-propyl- typically involves the condensation of appropriately substituted phenols with β-ketoesters, followed by cyclization. One common method is the Pechmann condensation, which uses phenol derivatives and β-ketoesters in the presence of acid catalysts. The reaction conditions often include elevated temperatures and the use of solvents like ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The choice of catalysts and solvents would be tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran-2-one, 4,7-dimethyl-6-hydroxy-3-propyl- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the side chains.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles like amines or thiols can be employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2H-1-Benzopyran-2-one, 4,7-dimethyl-6-hydroxy-3-propyl- has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activities, such as antioxidant and antimicrobial properties, are of interest in biological research.

    Medicine: Potential therapeutic applications include its use as a lead compound for developing new drugs targeting specific enzymes or receptors.

    Industry: It can be used in the production of dyes, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-2-one, 4,7-dimethyl-6-hydroxy-3-propyl- involves its interaction with various molecular targets. These may include enzymes, receptors, and other proteins. The compound’s effects are mediated through pathways such as:

    Enzyme Inhibition: It may inhibit specific enzymes, altering metabolic pathways.

    Receptor Binding: Binding to receptors can modulate cellular signaling and physiological responses.

    Antioxidant Activity: The compound can scavenge free radicals, protecting cells from oxidative damage.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-1-Benzopyran-2-one, 4,7-dimethyl-6-hydroxy-3-propyl- stands out due to its specific substitutions, which confer unique chemical and biological properties. These modifications can enhance its reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

111052-52-9

Molecular Formula

C14H16O3

Molecular Weight

232.27 g/mol

IUPAC Name

6-hydroxy-4,7-dimethyl-3-propylchromen-2-one

InChI

InChI=1S/C14H16O3/c1-4-5-10-9(3)11-7-12(15)8(2)6-13(11)17-14(10)16/h6-7,15H,4-5H2,1-3H3

InChI Key

OJEGAGRJJYFNPE-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C2=C(C=C(C(=C2)O)C)OC1=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.